molecular formula C8H7FO3 B1304893 2-Fluoromandelic acid CAS No. 389-31-1

2-Fluoromandelic acid

Cat. No. B1304893
CAS RN: 389-31-1
M. Wt: 170.14 g/mol
InChI Key: WWSRHIZZWWDONI-UHFFFAOYSA-N
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Description

2-Fluoromandelic acid is a compound that has garnered interest due to its potential applications in various fields, including medicine and materials science. The presence of a fluorine atom in its structure can significantly alter the properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2-fluoromandelic acid, often involves the introduction of fluorine atoms into organic molecules, which can be challenging due to the reactivity of fluorine. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound structurally related to 2-fluoromandelic acid, was achieved through a series of reactions including cyclopropanation, Curtius rearrangement, and deprotection . Similarly, the synthesis of 2-fluoro-3-hydroxypropionic acid, which shares a fluorinated and hydroxylated motif with 2-fluoromandelic acid, was accomplished using a biocatalytic approach with E. coli, highlighting the potential for environmentally friendly synthetic routes .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is of great interest due to the influence of fluorine on molecular geometry and electronic properties. In the case of 2-fluoromandelic acid, the fluorine atom would be expected to affect the acid's electronic distribution and hydrogen bonding capabilities. The study of similar fluorinated structures, such as 2-fluoro-6-iodobenzoic acid, has shown that the introduction of fluorine can lead to significant changes in molecular properties, as evidenced by the characterization techniques including MS and NMR .

Chemical Reactions Analysis

Fluorinated compounds, including 2-fluoromandelic acid, can participate in a variety of chemical reactions. The presence of fluorine can influence the reactivity and selectivity of these molecules. For example, 2-fluoro-2 phenylacetic acid was synthesized from phenylglycine and used as a chiral derivatizing agent, demonstrating the utility of fluorinated compounds in stereochemical analysis . Additionally, the synthesis of 2-amino-3-fluoronitriles and subsequent preparation of β-fluoro-α-amino acids and esters through a Strecker-type reaction showcases the reactivity of fluorinated nitriles, which could be relevant to the chemistry of 2-fluoromandelic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoromandelic acid can be inferred from studies on similar fluorinated compounds. For instance, the synthesis and properties of poly 2'-fluoro-2'-deoxyuridylic acid revealed that the polymer is resistant to degradation by pancreatic RNase and alkali, indicating that the introduction of fluorine can enhance the stability of the molecule . The discrimination in resolving systems involving 2'-, 3'-, and 4'-fluoromandelic acids with pseudoephedrine demonstrated the impact of fluorine position on solubility and crystal structure, which is relevant to the understanding of 2-fluoromandelic acid's properties .

Scientific Research Applications

1. Crystallography and Resolving Systems

2-Fluoromandelic acid has been studied in the context of crystallography and resolving systems. Valente and Moore (2000) explored its resolution with pseudoephedrine, resulting in a variety of diastereomeric phases and crystal structure types. This study highlights the complex interionic interactions and potential applications in molecular discrimination and crystal engineering (Valente & Moore, 2000).

2. Chemical Synthesis and Derivatization

The synthesis and absolute configuration of 2-Fluoromandelic acid, alongside its utility as a chiral derivatizing agent, was investigated by Hamman et al. (1987). They demonstrated its application in distinguishing enantiomers and determining enantiomeric excess in secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).

3. Structural Analysis and Thermochemical Properties

Larsen and Marthi (1997) focused on the crystal structures of optically active monofluoro-substituted mandelic acids, including 2-Fluoromandelic acid. Their work provides insights into the hydrogen-bonding schemes, structural differences, and melting enthalpies, offering valuable information for thermodynamic and structural studies (Larsen & Marthi, 1997).

4. Fluorescence and Bioimaging Applications

The potential of 2-Fluoromandelic acid derivatives as fluorescent amino acids in protein studies was explored by Summerer et al. (2006). They successfully incorporated a fluorophore into proteins, demonstrating applications in studying protein structure and dynamics, as well as in vivo and in vitro biomolecular interactions (Summerer et al., 2006).

Safety And Hazards

When handling 2-Fluoromandelic acid, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRHIZZWWDONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382479
Record name 2-Fluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoromandelic acid

CAS RN

389-31-1
Record name 2-Fluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-DL-mandelic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
EJ Valente, MC Moore - Chirality: The Pharmacological …, 2000 - Wiley Online Library
… Largest (15-fold) discriminating solubilities in 95% ethanol are found between the diastereomers with 2-fluoromandelic acid, 50% more than in the corresponding ephedrine system. …
Number of citations: 6 onlinelibrary.wiley.com
J von Langermann, E Temmel… - Journal of Chemical & …, 2015 - ACS Publications
… 2 F H H 2-fluoromandelic acid included as literature reference … 18 F H Cl 4-chloro-2-fluoromandelic acid racemic: 1214345-56-8 synthesis > 0.995 HPLC, DSC, XRPD …
Number of citations: 10 pubs.acs.org
F Zhou, C Body, K Robeyns, T Leyssens… - …, 2023 - pubs.rsc.org
… The formation of an isomorphous cocrystal of 2-fluoromandelic acid with etiracetam to the one with the unsubstituted mandelic acid and etiracetam can be explained by the relatively …
Number of citations: 1 pubs.rsc.org
S Rohani - CrystEngComm, 2010 - scripts.iucr.org
… Of special note amongst the relationships discovered was the isostructurality of one of the polymorphs of 2-fluoromandelic acid and one of the polymorphs of 3 fluoromandelic acid. We …
Number of citations: 3 scripts.iucr.org
SJ Coles, AL Ellis, K Leung, J Sarson, TL Threlfall… - …, 2014 - pubs.rsc.org
… By contrast, the two polymorphs of 2-fluoromandelic acid, the two polymorphs of 3-methylmandelic acid, the two polymorphs of 3-trifluromethylmandelic acid and the two polymorphs of 4…
Number of citations: 9 pubs.rsc.org
J von Langermann… - Advanced Synthesis & …, 2014 - Wiley Online Library
… For example, 2-chloro-4-fluoromandelic acid and 4-chloro-2-fluoromandelic acid were obtained with 97 and >99% ee (S), respectively, at the 50-gram scale, which illustrates the …
Number of citations: 21 onlinelibrary.wiley.com
H Lorenz, A Seidel‐Morgenstern - … Chemie International Edition, 2014 - Wiley Online Library
The provision of pure enantiomers is of increasing importance not only for the pharmaceutical industry but also for agrochemistry and biotechnology. In general, there are two rival …
Number of citations: 464 onlinelibrary.wiley.com
L Bai, P Chen, J Xiang, J Sun, X Lei - Organic & Biomolecular …, 2019 - pubs.rsc.org
Actinomycin D (Act-D) is a biologically important polypeptide antibiotic clinically used to treat several malignant tumors. Herein, we extended its hitherto-unexplored application as an …
Number of citations: 17 pubs.rsc.org
BD Allison, NS Mani - ACS omega, 2017 - ACS Publications
… We now had in place a concise six-step synthesis of advanced intermediate 10 from 2-fluoromandelic acid that notably establishes the vicinal chiral centers of our target with 100% …
Number of citations: 9 pubs.acs.org
WZ Zhang, H Ma, GY Xiang, J Luo… - ChemistrySelect, 2016 - Wiley Online Library
… We also investigated the chiral recognition of the tri-substituted diastereomeric amines 9 a/9 b toward mandelic acid, 2-chloromandelic acid and 2-fluoromandelic acid. Among these …

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